molecular formula C19H23NO2 B5193222 3-butoxy-N-(3,5-dimethylphenyl)benzamide

3-butoxy-N-(3,5-dimethylphenyl)benzamide

Cat. No.: B5193222
M. Wt: 297.4 g/mol
InChI Key: INKPNBJLCMRJSS-UHFFFAOYSA-N
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Description

3-Butoxy-N-(3,5-dimethylphenyl)benzamide is a benzamide derivative characterized by a butoxy substituent at the 3-position of the benzoyl ring and a 3,5-dimethylphenyl group attached to the amide nitrogen.

Properties

IUPAC Name

3-butoxy-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-4-5-9-22-18-8-6-7-16(13-18)19(21)20-17-11-14(2)10-15(3)12-17/h6-8,10-13H,4-5,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKPNBJLCMRJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(3,5-dimethylphenyl)benzamide typically involves the reaction of 3,5-dimethylaniline with 3-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 3-butoxy-N-(3,5-dimethylphenyl)benzamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(3,5-dimethylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted benzamides.

Scientific Research Applications

3-butoxy-N-(3,5-dimethylphenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(3,5-dimethylphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of N-(3,5-Dimethylphenyl)Benzamide Derivatives

Compound Substituent(s) Biological Activity (IC₅₀/EC₅₀) Key Interactions/Effects Reference
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide 3-OH (naphthyl) PET inhibition (IC₅₀ ~10 µM) Inhibits photosystem II; substituent lipophilicity critical
3-Bromo-N-(3,5-dimethylphenyl)benzamide 3-Br (benzoyl) Not reported Higher molar mass (304.18 g/mol) vs. butoxy analog
4-Chloro-N-(3,5-dimethylphenyl)benzamide 4-Cl (benzoyl) Not reported Para-substitution may reduce steric hindrance vs. meta-butoxy
3,5-Disubstituted benzamides (e.g., compound 5b) Pyrimidin-2-yl GK activation (EC₅₀ ~1–10 µM) H-bond with Arg63 in GK protein allosteric site
3-Butoxy-N-(3,5-dimethylphenyl)benzamide 3-OBut (benzoyl) Hypothesized PET inhibition Predicted higher lipophilicity (logP ~4.5) vs. methyl/fluoro analogs

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine or chlorine substituents enhance PET-inhibiting activity due to electron-withdrawing effects, while the butoxy group (electron-donating) may reduce binding affinity in photosystem II .
  • Steric Effects : Meta-substitution (3-butoxy) may hinder rotational freedom compared to para-substituted derivatives, affecting protein-ligand interactions .

Structural and Crystallographic Comparisons

Table 2: Crystallographic Data for N-(3,5-Dimethylphenyl) Derivatives

Compound Crystal System Space Group Asymmetric Unit Molecules Key Structural Feature Reference
N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide Monoclinic P2₁/c 2 Planar amide linkage; Cl···H interactions
N-(3,5-Dimethoxyphenyl)benzamide Orthorhombic Pbca 1 Methoxy groups induce torsional strain
3-Butoxy-N-(3,5-dimethylphenyl)benzamide Not reported Predicted non-planar conformation due to bulky butoxy group

Key Observations :

  • Bulky substituents (e.g., butoxy) likely disrupt crystallinity, reducing melting points compared to smaller analogs like methyl or chloro derivatives .
  • Meta-substitution on the benzoyl ring (3-butoxy) may favor intramolecular H-bonding with the amide NH, stabilizing specific conformations .

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